Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate
CAS No.: 885269-76-1
Cat. No.: VC2985318
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 885269-76-1 |
---|---|
Molecular Formula | C12H12N2O3 |
Molecular Weight | 232.23 g/mol |
IUPAC Name | ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate |
Standard InChI | InChI=1S/C12H12N2O3/c1-2-17-11(16)7-10(15)12-8-5-3-4-6-9(8)13-14-12/h3-6H,2,7H2,1H3,(H,13,14) |
Standard InChI Key | LSZUCPNJYGQKPA-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC(=O)C1=NNC2=CC=CC=C21 |
Canonical SMILES | CCOC(=O)CC(=O)C1=NNC2=CC=CC=C21 |
Chemical Structure and Properties
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is characterized by its distinct molecular structure, consisting of an indazole ring system connected to an oxopropanoate group with an ethyl ester terminus. Its fundamental physicochemical properties are summarized in Table 1.
Property | Value |
---|---|
CAS Number | 885269-76-1 |
Molecular Formula | C₁₂H₁₂N₂O₃ |
Molecular Weight | 232.23 g/mol |
IUPAC Name | Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate |
Structure | Indazole ring with 3-oxopropanoate ethyl ester at position 3 |
Physical Appearance | Solid (typically white to off-white) |
The structural configuration of this compound includes a nitrogen-containing heterocyclic indazole system, which consists of a benzene ring fused to a pyrazole ring. The indazole moiety at position 3 is directly connected to a carbonyl group, which is further linked to a methylene group and an ethyl ester function. This arrangement provides multiple sites for potential hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets.
Synthesis Methods
The synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate typically involves strategic chemical transformations that incorporate the indazole nucleus with the oxopropanoate functionality. Several synthetic routes have been documented in the literature.
Condensation Approach
One of the most common methods involves the condensation of ethyl acetoacetate with appropriate indazole precursors under basic conditions. Typically, sodium hydride or potassium carbonate serves as the base in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
For large-scale production, continuous flow reactors and automated systems are employed to enhance efficiency and yield. The optimization of reaction parameters, including temperature, concentration, and catalyst loading, is crucial for achieving high-quality product. Following the synthesis, purification techniques such as recrystallization or chromatography are utilized to obtain the compound with high purity.
Biological Activities
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate demonstrates a range of biological activities that make it particularly interesting for pharmaceutical research and development.
Antimicrobial Properties
This compound exhibits promising antimicrobial activity against various pathogens. The indazole moiety, which is a key structural feature, can effectively mimic natural substrates or inhibitors, allowing it to bind to active sites on proteins involved in microbial metabolism or replication.
Antimycobacterial Activity
Studies have indicated that Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate possesses antimycobacterial properties, suggesting potential applications in treating infections caused by Mycobacterium species, including tuberculosis. This activity may be attributed to the compound's ability to interfere with essential cellular processes in mycobacteria.
Cytotoxic Effects
The compound demonstrates cytotoxic activities against certain cell lines, indicating its potential use in cancer research. The mechanism likely involves inhibition of specific enzymes or disruption of cellular signaling pathways critical for cancer cell survival and proliferation.
Anti-inflammatory Activity
There is evidence suggesting that Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate may possess anti-inflammatory properties. It potentially inhibits key mediators involved in inflammatory pathways, reducing the inflammatory response in affected tissues.
Chemical Reactivity
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate possesses several reactive functional groups that enable various chemical transformations, making it a versatile intermediate in organic synthesis.
Nucleophilic Addition Reactions
The compound can undergo nucleophilic addition reactions, primarily at the carbonyl groups. The keto group in the oxopropanoate chain is particularly susceptible to attack by nucleophiles such as amines, hydrazines, and hydroxylamine, leading to the formation of various derivatives including imines, hydrazones, and oximes.
Condensation Reactions
The active methylene group between the two carbonyl functions makes Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate suitable for condensation reactions with various electrophiles. These reactions can lead to the formation of complex heterocyclic systems with potential biological activities.
Stability Profile
Comparison with Similar Compounds
To better understand the unique properties of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, it is valuable to compare it with structurally related compounds.
Comparison with Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate
Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate is a closely related compound that differs from our target molecule by having one less methylene group in the chain connecting the indazole to the ester function. This structural difference affects the flexibility of the molecule and potentially its binding characteristics with biological targets.
Comparison with Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate
Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate features an indole ring instead of an indazole ring. The replacement of the second nitrogen atom in the five-membered ring alters the electronic properties and hydrogen-bonding capabilities of the molecule, which can significantly impact its biological activity profile .
Comparison with Position Isomers
Positional isomers such as Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate, where the oxopropanoate chain is attached to position 6 rather than position 3 of the indazole ring, exhibit different three-dimensional structures and consequently different biological activities. These structure-activity relationships are crucial for medicinal chemistry research .
Table 2 presents a comparison of key properties among these related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference from Target |
---|---|---|---|
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate | C₁₂H₁₂N₂O₃ | 232.23 | Target compound |
Ethyl 2-(1H-indazol-3-yl)-2-oxoacetate | C₁₁H₁₀N₂O₃ | 218.21 | One less methylene group |
Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate | C₁₃H₁₃NO₃ | 231.25 | Indole instead of indazole |
Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate | C₁₂H₁₂N₂O₃ | 232.23 | Oxopropanoate at position 6 |
Applications in Medicinal Chemistry
The diverse biological activities of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate position it as a promising scaffold for medicinal chemistry applications.
Fragment-Based Drug Design
The indazole core of this compound can be utilized in fragment-based drug design approaches, where it serves as a building block for constructing more complex molecules with specific targeting capabilities.
Probes for Biological Research
Compounds like Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate are valuable as chemical probes for investigating biological processes and identifying new therapeutic targets. Their ability to interact with specific proteins can help elucidate molecular mechanisms underlying various diseases .
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